

An In-depth Technical Guide to the Synthesis and Characterization of Methionylglutamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the dipeptide **methionylglutamine** (Met-Gln). The document outlines detailed experimental protocols for its preparation via solid-phase peptide synthesis (SPPS), its purification by high-performance liquid chromatography (HPLC), and its structural verification using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). All quantitative data is summarized in structured tables, and key experimental workflows and relevant metabolic pathways are visualized using diagrams.

Introduction

Methionylglutamine is a dipeptide composed of the amino acids methionine and glutamine. Dipeptides are increasingly recognized for their roles in cellular processes, acting as signaling molecules and intermediates in metabolism.[1] Understanding the synthesis and characterization of specific dipeptides like **methionylglutamine** is crucial for investigating their potential biological functions and for their application in drug development and nutritional science. This guide offers a detailed technical framework for researchers working with this dipeptide.

Synthesis of Methionylglutamine via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)



Solid-phase peptide synthesis (SPPS) is the method of choice for the routine synthesis of peptides.[2] The Fmoc/tBu strategy is widely used due to its mild deprotection conditions.[2] The following protocol details the manual synthesis of **methionylglutamine** on a Rink Amide resin, which will yield the C-terminally amidated dipeptide.

Experimental Protocol: Solid-Phase Synthesis

Materials:

- Fmoc-Gln(Trt)-OH
- Fmoc-Met-OH
- Rink Amide resin
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
- N,N-dimethylformamide (DMF)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
 [3]
- · Diethylether, cold

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
- Fmoc Deprotection (First Amino Acid):
 - Drain the DMF.



- Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
- Drain the solution.
- Add fresh 20% piperidine/DMF solution and agitate for 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
- Coupling of the First Amino Acid (Fmoc-Gln(Trt)-OH):
 - In a separate vial, dissolve Fmoc-Gln(Trt)-OH (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
 - Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction mixture for 2 hours.
 - Drain the coupling solution and wash the resin with DMF (5 times). A Kaiser test should be performed to ensure complete coupling (a negative result, indicated by clear beads, is desired).
- Fmoc Deprotection (Second Amino Acid): Repeat step 2.
- Coupling of the Second Amino Acid (Fmoc-Met-OH): Repeat step 3 using Fmoc-Met-OH.
- Final Fmoc Deprotection: Repeat step 2.
- Resin Washing and Drying:
 - Wash the resin with DMF (5 times), DCM (5 times), and MeOH (3 times).
 - Dry the resin under vacuum for at least 4 hours.
- · Cleavage and Deprotection:
 - Add the cleavage cocktail to the dried resin.[3]



- Agitate the mixture for 2 hours at room temperature.
- Filter the resin and collect the filtrate.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
- Peptide Precipitation:
 - Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.
 - Centrifuge the mixture to pellet the precipitated peptide.
 - Decant the ether and wash the peptide pellet with cold ether twice.
 - Dry the crude peptide pellet under a stream of nitrogen.



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Fmoc-Based Solid-Phase Synthesis Workflow for Methionylglutamine.

Purification and Characterization

The crude peptide obtained from synthesis requires purification to remove truncated sequences, deletion sequences, and byproducts from the cleavage process. Subsequent characterization is essential to confirm the identity and purity of the final product.

Purification by Preparative Reverse-Phase HPLC

Experimental Protocol:

• Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).



- Chromatographic Conditions:
 - Column: A preparative C18 column (e.g., 250 x 21.2 mm, 10 μm particle size).
 - Mobile Phase A: 0.1% TFA in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
 - Gradient: A linear gradient from 5% to 40% B over 30 minutes is a good starting point for dipeptides.
 - Flow Rate: Appropriate for the column dimensions (e.g., 10-20 mL/min).
 - Detection: UV absorbance at 214 nm and 280 nm.
- Fraction Collection: Collect fractions corresponding to the major peak.
- Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white fluffy powder.

Table 1: HPLC Purification Parameters

Parameter	Value	
Column	Preparative C18, 250 x 21.2 mm, 10 μm	
Mobile Phase A	0.1% TFA in H ₂ O	
Mobile Phase B	0.1% TFA in Acetonitrile	
Gradient	5-40% B over 30 min	
Flow Rate	15 mL/min	
Detection Wavelength	214 nm, 280 nm	
Injection Volume	Dependent on crude peptide solubility	
<u> </u>	_	



Characterization by Mass Spectrometry

Experimental Protocol:

- Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in 50% acetonitrile/water with 0.1% formic acid.
- Mass Spectrometry Analysis:
 - Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
 - Mode: Positive ion mode.
 - Analysis: Acquire a full scan MS spectrum to determine the molecular weight. Perform MS/MS fragmentation on the parent ion to confirm the amino acid sequence.

Table 2: Expected Mass Spectrometry Data for Methionylglutamine

Analysis	Expected Value (monoisotopic)
Chemical Formula	C10H19N3O4S
Molecular Weight	277.11 g/mol
[M+H]+	278.1175 m/z
Major MS/MS Fragments	b-ions, y-ions

The fragmentation of peptides in MS/MS typically occurs at the peptide bond, leading to the formation of b- and y-ions. For Met-Gln, the expected fragmentation would be the cleavage of the peptide bond between methionine and glutamine.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

 Sample Preparation: Dissolve approximately 5-10 mg of the purified, lyophilized peptide in 0.6 mL of D₂O.



- NMR Spectroscopy:
 - Instrument: 500 MHz NMR spectrometer.
 - Experiments: Acquire 1D ¹H, 1D ¹³C, 2D COSY (Correlation Spectroscopy), 2D TOCSY (Total Correlation Spectroscopy), 2D HSQC (Heteronuclear Single Quantum Coherence), and 2D HMBC (Heteronuclear Multiple Bond Correlation) spectra.
 - Referencing: Use the residual solvent peak as an internal reference.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for **Methionylglutamine**

Atom Position (Methionine)	Predicted ¹ H Shift (ppm)	Predicted ¹³ C Shift (ppm)
α-CH	~4.2	~53
β-CH ₂	~2.1	~30
y-CH ₂	~2.6	~31
ε-CH₃	~2.1	~15
Atom Position (Glutamine)	Predicted ¹ H Shift (ppm)	Predicted ¹³ C Shift (ppm)
α-CH	~4.1	~54
β-CH ₂	~2.0 - 2.2	~28
y-CH ₂	~2.4	~32
Amide NH ₂	~7.0, ~7.5	-

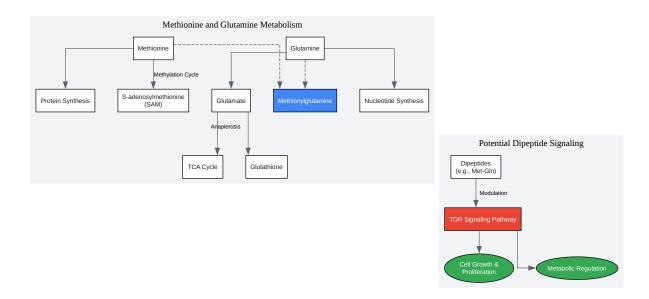
Note: Predicted chemical shifts are approximate and can vary based on solvent, pH, and temperature.[4][5][6] The 2D NMR experiments will be crucial for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the amino acid residues.

Potential Biological Significance and Signaling Pathways



While the specific signaling roles of **methionylglutamine** are not well-defined, the constituent amino acids, methionine and glutamine, are central to numerous metabolic pathways.[7][8][9] [10][11] Glutamine is a key player in nitrogen transport, nucleotide synthesis, and serves as a major energy source for rapidly dividing cells.[10] Methionine is essential for protein synthesis and is a precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the cell. [11]

Dipeptides themselves are emerging as potential signaling molecules that can influence cellular pathways, such as the Target of Rapamycin (TOR) signaling pathway, which is a central regulator of cell growth and metabolism.[12]





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